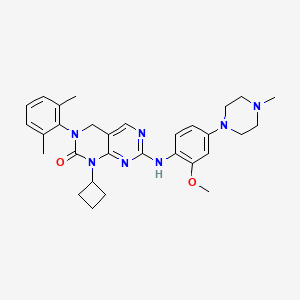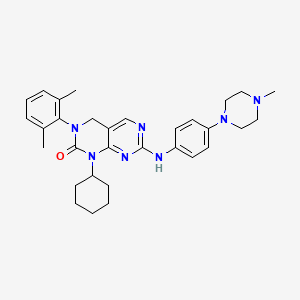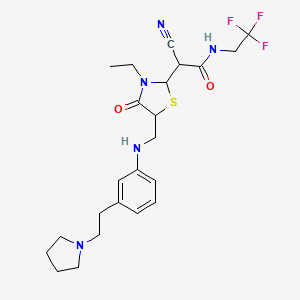
ZK-thiazolidinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
ZK-Thiazolidinone, also known as TAL, is an ATP-competitive inhibitor of PLK1. In vitro, ZK-Thiazolidinone counteracts the role of Plk1 in previously established functions, notably, sister chromatid separation, centrosome maturation, and bipolar spindle assembly. In vivo, ZK-Thiazolidinone selectively inhibits PLK1 and causes a prometaphase-like mitotic (G2–M) arrest. ZK-Thiazolidinone inhibits human PLK1 (IC50, 19± 12 nM) and various human and mouse tumor cell lines (IC50, 0.2–1.3 μM). ZK-Thiazolidinone impairs centrosome maturation.
Aplicaciones Científicas De Investigación
Polo-like Kinase 1 Inhibition
ZK-Thiazolidinone (TAL) is a potent small-molecule inhibitor of mammalian Polo-like kinase 1 (Plk1), a key regulator of mitotic progression and cell division, especially in tumor cells. TAL's specificity and its effects on sister chromatid separation, centrosome maturation, and spindle assembly have been extensively studied. Its application helps understand Plk1's relationship with PICH and PRC1, crucial in spindle assembly checkpoint function and cytokinesis (Santamaría et al., 2007).
Anticancer Activity
ZK-thiazolidinone derivatives, like Les-3833, exhibit potential anticancer activity. Their action mechanisms include inhibition of various enzymes and proteins involved in apoptotic mechanisms, such as ParP, MaPK, JnK, bcl-2, CDK1/cyclin b, and caspases. Molecular docking studies suggest their affinity for Chk-1, caspase-6, and caspase-8, indicating multiple pathways for their antitumor activity (Kоbylinska et al., 2021).
Biological Activities and Synthetic Approaches
Thiazolidinone scaffolds, including 1,3-thiazolidin-4-ones, have diverse biological activities, such as anti-cancer, anti-diabetic, anti-microbial, anti-viral, anti-inflammatory, and anti-convulsant properties. Recent synthetic approaches have been developed to explore these activities, contributing significantly to pharmaceutical research (Manjal et al., 2017).
Antimicrobial and Antibacterial Properties
Thiazolidinone derivatives, including ZK-thiazolidinone, are known for their antimicrobial and antibacterial properties. They have been studied for their action on different microbial targets, particularly in addressing antibiotic resistance. These studies explore their role in both bacterial-cell and community levels, focusing on biofilms and antibacterial mechanisms (Cascioferro et al., 2020).
Antioxidant Activity
Some thiazolidinone derivatives exhibit significant antioxidant activity. This activity has been measured through various in vitro assays, revealing the potential of these compounds in redox biology and as therapeutic agents in diseases related to oxidative stress (Djukic et al., 2018).
Cyclin-Dependent Kinases Inhibition
Thiazolidinone derivatives have been explored for their ability to inhibit cyclin-dependent kinases, a crucial aspect in anti-proliferative agents. Their synthesis and molecular docking studies against Cyclin-Dependent Kinase 2 (CDK2) protein reveal their potential in pharmaceutical chemistry, especially in cancer treatment (Abdullah et al., 2021).
Propiedades
Número CAS |
891849-87-9 |
|---|---|
Nombre del producto |
ZK-thiazolidinone |
Fórmula molecular |
C23H30F3N5O2S |
Peso molecular |
497.57681 |
Nombre IUPAC |
2-cyano-2-(3-ethyl-4-oxo-5-(((3-(2-(pyrrolidin-1-yl)ethyl)phenyl)amino)methyl)thiazolidin-2-yl)-N-(2,2,2-trifluoroethyl)acetamide |
InChI |
InChI=1S/C23H30F3N5O2S/c1-2-31-21(33)19(34-22(31)18(13-27)20(32)29-15-23(24,25)26)14-28-17-7-5-6-16(12-17)8-11-30-9-3-4-10-30/h5-7,12,18-19,22,28H,2-4,8-11,14-15H2,1H3,(H,29,32) |
Clave InChI |
WFZRONKPJVZNAO-UHFFFAOYSA-N |
SMILES |
O=C(NCC(F)(F)F)C(C#N)C(N1CC)SC(CNC2=CC=CC(CCN3CCCC3)=C2)C1=O |
Apariencia |
white solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO, not in water |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
ZKThiazolidinone TAL. |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



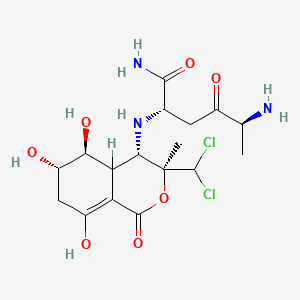
![(2S)-N-[(3S,4R,4aR,6S)-3-(dichloromethyl)-6,8-dihydroxy-3-methyl-1-oxo-4a,5,6,7-tetrahydro-4H-isochromen-4-yl]-2-aminopropanamide](/img/structure/B611872.png)
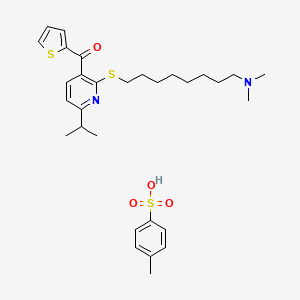


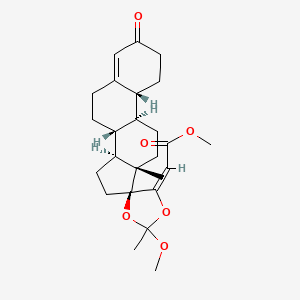
![4,7-dichloro-3-hydroxy-3-[2-(4-methoxyphenyl)-2-oxoethyl]-1H-indol-2-one](/img/structure/B611886.png)
![1-(2,4-dimethoxyphenyl)-3-(2,6-dimethylphenyl)-7-[3-methoxy-4-(1-methylpiperidin-4-yl)anilino]-4H-pyrimido[4,5-d]pyrimidin-2-one](/img/structure/B611890.png)
![3-(2-chloro-6-methylphenyl)-7-[2-methoxy-4-(1-methylpiperidin-4-yl)anilino]-1-(5-methoxypyridin-2-yl)-4H-pyrimido[4,5-d]pyrimidin-2-one](/img/structure/B611891.png)
